3,4-Dimethoxyphenyl-L-alanine hydrochloride
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Overview
Description
3,4-Dimethoxyphenyl-L-alanine hydrochloride is a chemical compound with the molecular formula C11H15NO4This compound is a derivative of L-tyrosine and is used in various scientific research applications, particularly in the synthesis of peptides and as an intermediate in the preparation of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl-L-alanine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amino acid derivative under specific conditions. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic synthesis. This method involves the use of engineered enzymes, such as aspartate aminotransferase variants, to catalyze the conversion of 3,4-dimethoxyphenylpyruvate to 3,4-Dimethoxyphenyl-L-alanine with high efficiency and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl-L-alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or other substituted aromatic compounds.
Scientific Research Applications
3,4-Dimethoxyphenyl-L-alanine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as an intermediate in peptide synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl-L-alanine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the modulation of neurotransmitter synthesis and the inhibition of specific metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-O-methyl-L-tyrosine
- L-3,4-Dimethoxyphenylalanine
- 3,4-Dimethoxy-L-phenylalanine
Uniqueness
3,4-Dimethoxyphenyl-L-alanine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and as an intermediate in the preparation of complex organic molecules .
Properties
Molecular Formula |
C11H16ClNO4 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
KRIFQZYWLFOKRA-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl |
Origin of Product |
United States |
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